molecular formula C15H23NO4S B11100394 Ethyl 4-[(hexylsulfonyl)amino]benzoate

Ethyl 4-[(hexylsulfonyl)amino]benzoate

Cat. No.: B11100394
M. Wt: 313.4 g/mol
InChI Key: MXLOIOBGVXVUCD-UHFFFAOYSA-N
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Description

Ethyl 4-[(hexylsulfonyl)amino]benzoate is a benzoate ester derivative featuring a hexylsulfonylamino substituent at the para position of the benzene ring. Characterization typically involves spectroscopic techniques (¹H-NMR, ¹³C-NMR, FT-IR) and mass spectrometry, as seen in related derivatives like ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate .

Properties

Molecular Formula

C15H23NO4S

Molecular Weight

313.4 g/mol

IUPAC Name

ethyl 4-(hexylsulfonylamino)benzoate

InChI

InChI=1S/C15H23NO4S/c1-3-5-6-7-12-21(18,19)16-14-10-8-13(9-11-14)15(17)20-4-2/h8-11,16H,3-7,12H2,1-2H3

InChI Key

MXLOIOBGVXVUCD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCS(=O)(=O)NC1=CC=C(C=C1)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(hexylsulfonyl)amino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with hexylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the reaction proceeds smoothly .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(hexylsulfonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-[(hexylsulfonyl)amino]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-[(hexylsulfonyl)amino]benzoate involves its interaction with specific molecular targets. For instance, as a potential local anesthetic, it may bind to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction. This results in a loss of sensation in the targeted area .

Comparison with Similar Compounds

Ethyl 4-(carbamoylamino)benzoate Derivatives

  • Structure : Replace sulfonamide with carbamoyl (NHCONH₂) groups.
  • In aquaporin inhibitor studies, carbamoyl-containing compounds showed distinct structure-activity relationships, suggesting sulfonamides may offer superior target engagement due to stronger hydrogen-bonding capabilities .

Ethyl 4-[(4-fluorophenyl)sulfonyl]amino]benzoate

  • Structure : Aromatic sulfonamide (fluorophenyl) vs. aliphatic (hexyl).
  • In contrast, the hexyl chain increases lipophilicity, favoring lipid bilayer penetration .

Ethyl 4-[(dimethylamino)benzoate]

  • Structure: Dimethylamino (N(CH₃)₂) group instead of sulfonamide.
  • Impact: The dimethylamino group is electron-donating, increasing basicity and solubility in acidic media. In resin cements, dimethylamino derivatives demonstrated higher reactivity and degree of conversion compared to methacrylate counterparts, whereas sulfonamides may offer thermal stability due to stronger intermolecular forces .

Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate

  • Structure : Schiff base with bulky tert-butyl groups.
  • Impact: Bulky substituents create steric hindrance, reducing molecular flexibility. The hydroxyl group forms intramolecular hydrogen bonds, stabilizing the crystal lattice. Hexylsulfonyl derivatives lack such hydrogen-bond donors but may exhibit better solubility in nonpolar solvents .

Physicochemical Properties

Compound Substituent Melting Point (°C) Solubility Profile Key Feature
Ethyl 4-[(hexylsulfonyl)amino]benzoate Aliphatic sulfonamide Not reported High in organic solvents Lipophilic, moderate reactivity
Ethyl 4-[(4-fluorophenyl)sulfonyl]amino]benzoate Aromatic sulfonamide ~150–160 (estimated) Moderate in polar aprotic solvents Electronegative, crystalline
Ethyl 4-(dimethylamino)benzoate Dimethylamino ~80–90 High in polar solvents (e.g., DMSO) Basic, high reactivity
Ethyl 4-{[(2-hydroxyphenyl)methyl]amino}benzoate Hydroxybenzylamino ~180–190 Low in nonpolar solvents Intramolecular H-bonding

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